Sulphomethoxypyrazine

Description

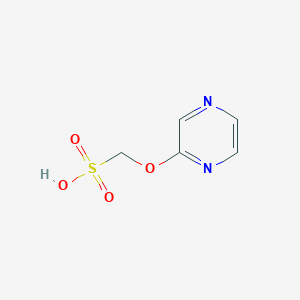

Structure

3D Structure

Properties

Molecular Formula |

C5H6N2O4S |

|---|---|

Molecular Weight |

190.18 g/mol |

IUPAC Name |

pyrazin-2-yloxymethanesulfonic acid |

InChI |

InChI=1S/C5H6N2O4S/c8-12(9,10)4-11-5-3-6-1-2-7-5/h1-3H,4H2,(H,8,9,10) |

InChI Key |

ZMZPUTWQFPSISZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)OCS(=O)(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Sulphomethoxypyrazine

Established Reaction Pathways for Sulphomethoxypyrazine Core Synthesis

The traditional synthesis of this compound, also known as Sulfalene, typically involves a two-step process. google.com This established pathway begins with the condensation of 2,3-dichloropyrazine (B116531) with sulfanilamide (B372717) to form an intermediate condensation product. google.com This intermediate is then isolated, purified, and subsequently subjected to a methoxylation reaction to yield the final this compound compound. google.com

A significant refinement to this traditional method involves a one-pot synthesis. In this improved process, the condensation reaction between 2,3-dichloropyrazine and sulfanilamide is carried out in a solvent mixture, and the resulting reaction solution is directly treated with a methoxylating agent, such as potassium hydroxide (B78521) in methanol, without the need for isolating the intermediate. google.com This streamlined approach simplifies the procedure, reduces operational complexity, and lowers production costs. google.com

The key steps in a common one-pot synthesis are outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1. Condensation | 2,3-dichloropyrazine, Sulfanilamide | Toluene, DMSO, Potassium carbonate, 65-115°C | Intermediate condensation product in solution |

| 2. Methoxylation | Intermediate solution from Step 1 | Methanol, Potassium hydroxide, ~80°C | This compound (crude) |

| 3. Purification | Crude this compound | Acidification (e.g., with acetic acid), recrystallization | Purified this compound |

Novel Approaches in this compound Total Synthesis and Analogues

The quest for more efficient and versatile synthetic routes has led to the exploration of novel approaches for the total synthesis of this compound and its analogues. While direct novel total syntheses of this compound are not extensively detailed in recent literature, the synthesis of related N-(Pyrazin-2-yl)benzenesulfonamides provides valuable insights. nih.gov A general and straightforward one-step reaction involves the coupling of various sulfonyl chlorides with an aminopyrazine in the presence of a base like pyridine. nih.gov This methodology allows for the generation of a library of analogues by varying both the sulfonyl chloride and the aminopyrazine starting materials.

The synthesis of complex natural products and their analogues often drives the development of innovative synthetic strategies that could be applied to molecules like this compound. rsc.org For instance, the total synthesis of other nitrogen-containing heterocyclic compounds has utilized convergent strategies, where different fragments of the molecule are synthesized separately and then combined in the later stages. mdpi.com Such an approach could potentially be adapted for this compound, allowing for greater flexibility in creating diverse analogues.

Design and Synthesis of Structurally Modified this compound Derivatives for Mechanistic Elucidation

The design and synthesis of structurally modified derivatives of this compound are crucial for understanding its mechanism of action and for developing new compounds with improved properties. This compound acts by inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria and some parasites. drugbank.comnih.gov By creating derivatives with systematic structural changes, researchers can probe the specific interactions between the drug and its target enzyme.

For example, modifications can be made to the benzene (B151609) sulfonamide portion or the methoxypyrazine ring. Introducing different substituents on the benzene ring can alter the electronic properties and lipophilicity of the molecule, potentially influencing its binding affinity to DHPS. nih.gov Similarly, altering the substitution pattern on the pyrazine (B50134) ring can provide insights into the steric and electronic requirements for optimal activity. The synthesis of such derivatives often follows the general pathways described previously, by using appropriately substituted starting materials. nih.govplos.org

The synthesis of novel tryptophan derivatives containing 2,5-diketopiperazine and acyl hydrazine (B178648) moieties, for instance, showcases how new chemical entities with potential biological activities are created based on existing scaffolds. nih.gov This principle is directly applicable to this compound, where the core structure can be appended with various functional groups to explore structure-activity relationships.

Stereochemical Control and Regioselectivity in this compound Synthetic Strategies

Stereochemistry: The structure of this compound itself is achiral, meaning it does not have a non-superimposable mirror image. hmdb.ca Therefore, stereochemical control is not a factor in the synthesis of the parent compound. However, the introduction of chiral centers into derivatives of this compound would necessitate stereoselective synthetic methods. uou.ac.in This could be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries to control the three-dimensional arrangement of atoms in the molecule. wikipedia.org The synthesis of α-C-chiral primary sulfonamides, for example, has been achieved with high stereochemical purity, demonstrating that stereocontrolled synthesis in this class of compounds is feasible. organic-chemistry.org

Regioselectivity: Regioselectivity, the control of the position at which a chemical bond is made, is a critical aspect of this compound synthesis. numberanalytics.com The key condensation reaction involves the nucleophilic attack of the amino group of sulfanilamide on the dichloropyrazine ring. The position of this attack determines the final structure of the product. In the synthesis of this compound from 2,3-dichloropyrazine, the substitution of one chlorine atom over the other is a key regioselective step. The reaction conditions, including the solvent and base used, can influence this selectivity. google.com

Furthermore, in the synthesis of analogues with multiple substitution sites on the pyrazine or benzene rings, controlling the regioselectivity of subsequent reactions is essential to obtain the desired isomer. mdpi.com For instance, in the synthesis of diaminocyclopentanols from epoxides, the choice of catalyst (Lewis acid vs. base) was shown to direct the regiochemical outcome of the ring-opening reaction. beilstein-journals.org Similar principles of catalyst and directing group control can be applied to achieve regioselectivity in the synthesis of complex this compound derivatives. numberanalytics.comrsc.org

Green Chemistry Principles Applied to this compound Production and Derivatization

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. acs.orgresearchgate.net These principles focus on waste prevention, atom economy, the use of less hazardous chemicals, and energy efficiency. ewadirect.com

In the context of this compound synthesis, the move from a two-step to a one-pot process is a step towards a greener methodology, as it reduces the number of unit operations and the potential for waste generation. google.com Further improvements could involve the use of greener solvents, which are less toxic and more environmentally benign, or even solvent-free reaction conditions. researchgate.net The use of catalysts, particularly biocatalysts like enzymes, can also contribute to greener synthetic routes by enabling reactions to occur under milder conditions with high selectivity, thus reducing by-product formation. mdpi.comrsc.org

The development of continuous flow synthesis techniques offers another avenue for greening the production of this compound and its derivatives. mdpi.com Continuous flow systems can offer better control over reaction parameters, leading to higher yields and purity, and can also be more energy-efficient and safer than traditional batch processes. researchgate.net While specific applications of these advanced green chemistry techniques to this compound are not yet widely reported, they represent a significant area for future development in the sustainable production of this important pharmaceutical compound.

Sophisticated Spectroscopic and Crystallographic Characterization of Sulphomethoxypyrazine and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

To illustrate the utility of NMR for this class of compounds, the spectral data of a close analogue, sulfamethoxazole (B1682508), can be examined. In a study of sulfamethoxazole derivatives, the ¹H NMR spectrum in DMSO-d₆ showed characteristic signals for the methyl group protons, the isoxazole (B147169) ring proton, the aromatic protons of the benzene (B151609) ring, and the amine and amide protons. researchgate.net For Sulphomethoxypyrazine, one would expect a similar pattern with distinct signals for the methoxy (B1213986) group protons, the pyrazine (B50134) ring protons, the protons of the p-aminophenyl group, and the sulfonamide N-H proton.

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. hmdb.caresearchgate.net For this compound, distinct signals would be expected for the methoxy carbon, the carbons of the pyrazine and benzene rings, with the chemical shifts being influenced by the electronic effects of the substituent groups. nih.gov Advanced NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), could further aid in distinguishing between CH, CH₂, and CH₃ groups. researchgate.net

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound Analogues (e.g., Sulfamethoxazole)

| Atom Type | Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Proton | Aromatic (Benzene) | 6.8 - 7.8 | 115 - 155 |

| Proton | Pyrazine Ring | 7.5 - 8.5 | 130 - 150 |

| Proton | Methoxy (-OCH₃) | ~3.9 | ~55 |

| Proton | Amine (-NH₂) | ~6.0 (broad) | - |

| Proton | Sulfonamide (-SO₂NH-) | ~11.0 (broad) | - |

| Carbon | Aromatic (Benzene) | - | 115 - 155 |

| Carbon | Pyrazine Ring | - | 130 - 150 |

| Carbon | Methoxy (-OCH₃) | - | ~55 |

Note: The data in this table is illustrative and based on general values for similar functional groups and specific values reported for analogues like sulfamethoxazole. researchgate.net Actual experimental values for this compound may vary.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Intermolecular Force Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying functional groups and probing intermolecular interactions such as hydrogen bonding. researchgate.netgoogleapis.comekb.eg These techniques are sensitive to the vibrational modes of molecules, providing a characteristic "fingerprint" spectrum. ajtmh.orgnih.govedinst.com

For this compound, FT-IR and Raman spectroscopy can confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine (NH₂) and the sulfonamide (SO₂NH) groups are expected in the region of 3200-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group typically appear in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The C-O stretching of the methoxy group and various vibrations of the aromatic rings would also produce characteristic bands. ekb.egresearchgate.net

These spectroscopic methods are particularly valuable for studying intermolecular forces, which dictate the packing of molecules in the solid state. d-nb.info In the crystal structure of this compound, molecules are linked by N—H⋯N and N—H⋯O hydrogen bonds, forming layered structures. nih.goviucr.org These hydrogen bonds would manifest as shifts in the vibrational frequencies of the involved N-H and C=O/S=O groups compared to their gas-phase or non-hydrogen-bonded states. Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, complements FT-IR in providing a complete vibrational analysis. researchgate.netajtmh.org It has been employed alongside near-infrared spectroscopy (NIRS) to differentiate between genuine and falsified drug formulations containing this compound. ajtmh.orgnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretch | Amine (-NH₂) & Sulfonamide (-SO₂NH-) | 3200 - 3500 |

| C-H Stretch | Aromatic & Methoxy | 2850 - 3100 |

| S=O Asymmetric Stretch | Sulfonyl (-SO₂-) | 1300 - 1350 |

| S=O Symmetric Stretch | Sulfonyl (-SO₂-) | 1140 - 1180 |

| C-N Stretch | Amine & Sulfonamide | 1250 - 1350 |

| C-O Stretch | Methoxy (-OCH₃) | 1000 - 1300 |

| Aromatic Ring Vibrations | Benzene & Pyrazine | 1400 - 1600 |

Note: This table presents expected ranges for the functional groups present in this compound based on general spectroscopic principles.

X-Ray Diffraction Studies for Crystalline Structure Determination and Polymorphic Research

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. pdx.eduhilarispublisher.comrsc.org It provides precise information on unit cell dimensions, space group, and atomic coordinates, which are essential for understanding the solid-state properties of a drug substance. researchgate.net

The crystal structure of this compound (also known as sulfalene) has been determined by single-crystal X-ray diffraction. nih.goviucr.org The compound crystallizes in the orthorhombic space group Pbca. researchgate.netiucr.org The molecular geometry is characterized by a bent conformation, with a significant dihedral angle between the pyrazine and benzene rings. nih.goviucr.org Specifically, the dihedral angle between the best planes through the two aromatic rings is 89.24 (5)°. nih.goviucr.org

The crystal packing is dominated by a network of hydrogen bonds. Each this compound molecule acts as a hydrogen-bond donor through its amide and two amine protons, and as an acceptor via one of its sulfonamide oxygen atoms. nih.goviucr.org These interactions link the molecules into kinked layers parallel to the (001) plane, with adjacent layers held together by van der Waals forces. nih.goviucr.org

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of pharmaceutical development as different polymorphs can exhibit different physical properties. oatext.commdpi.com While the cited literature provides a detailed structure of one crystalline form of this compound, it also notes that polymorphism is a known phenomenon in sulfonamides. d-nb.info Further research into the potential polymorphic forms of this compound would be crucial for ensuring consistent manufacturing and bioavailability.

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Chemical Formula | C₁₁H₁₂N₄O₃S | nih.goviucr.org |

| Molecular Weight | 280.31 g/mol | nih.goviucr.org |

| Crystal System | Orthorhombic | nih.goviucr.org |

| Space Group | Pbca | researchgate.netiucr.org |

| a | 10.7589 (2) Å | nih.goviucr.org |

| b | 9.5652 (2) Å | nih.goviucr.org |

| c | 24.5586 (4) Å | nih.goviucr.org |

| Volume | 2527.35 (8) ų | nih.goviucr.org |

| Z | 8 | nih.goviucr.org |

| Temperature | 150 K | nih.goviucr.org |

High-Resolution Mass Spectrometry (HRMS) for Molecular Structure Confirmation and Isotopic Profiling

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for the precise determination of the molecular mass of a compound, which allows for the unambiguous confirmation of its elemental composition. nih.govhilarispublisher.comnih.gov Unlike unit mass resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, enabling the differentiation of compounds with the same nominal mass but different elemental formulas. hilarispublisher.com

For this compound (C₁₁H₁₂N₄O₃S), HRMS would confirm its molecular weight of approximately 280.31 g/mol with high accuracy. nih.gov The technique is also invaluable for identifying unknown impurities and degradation products. Tandem mass spectrometry (MS/MS), often coupled with HRMS, involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern that provides structural information. hmdb.ca While specific HRMS fragmentation data for this compound is not detailed in the provided search results, a study on a silver complex of the related sulfameter (B1682505) showed fragmentation of the dimeric complex, indicating the utility of MS in studying such compounds. researchgate.net The fragmentation of this compound would likely involve cleavage of the sulfonamide bond and fragmentation of the pyrazine and benzene rings. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been successfully used for the quantitative analysis of this compound in plasma samples, demonstrating its applicability in bioanalytical studies. hmdb.ca

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₂N₄O₃S |

| Monoisotopic Mass | 280.0657 u |

| Nominal Mass | 280 u |

| Common Adducts (Predicted) | [M+H]⁺, [M+Na]⁺, [M-H]⁻ |

| Key Fragmentation Pathways (Predicted) | Cleavage of S-N bond, loss of SO₂, cleavage of aromatic rings |

Note: The monoisotopic mass and predicted adducts/fragmentation are based on the known chemical structure of this compound.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed to analyze chiral molecules—molecules that are non-superimposable on their mirror images. ekb.eg These methods measure the differential absorption or rotation of left- and right-circularly polarized light, which is essential for determining the enantiomeric purity and absolute configuration of chiral drugs.

Based on the determined crystal structure and the chemical formula of this compound, the molecule does not possess a chiral center. nih.goviucr.org The molecule is achiral and therefore does not exhibit enantiomers. Consequently, chiroptical spectroscopy is not an applicable technique for assessing its enantiomeric purity or absolute configuration. Should a chiral analogue of this compound be synthesized, these techniques would become indispensable for its stereochemical characterization.

In Depth Analysis of Molecular and Intermolecular Interactions Involving Sulphomethoxypyrazine

Computational Investigations of Sulphomethoxypyrazine Binding Affinity and Interaction Energetics with Biological Targets (e.g., DFT, Molecular Docking, QM/MM)

Computational methods are essential tools for predicting and analyzing how a small molecule like this compound might interact with biological targets, such as enzymes. These in silico techniques provide insights into binding modes and energetics, guiding further experimental research. Key methods include Density Functional Theory (DFT) for examining electronic structure, molecular docking for predicting binding poses, and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) for detailed energetic calculations of reactions within a protein environment. nih.gov

While specific DFT or QM/MM studies focused solely on this compound are not readily found, molecular docking studies on its core structure provide valuable insights. A study on 4-amino-N-(pyrazin-2-yl)benzenesulfonamide, the parent structure of this compound, investigated its interaction with the Mycobacterium tuberculosis dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate pathway. nih.gov

The docking results for this analog suggest a strong binding affinity within the enzyme's active site. It was hypothesized that one of the pyrazine (B50134) nitrogen atoms is favorably positioned to coordinate with a Zn²⁺ ion in the receptor cavity, at a distance of approximately 2.19 Å. nih.gov This interaction, along with other non-covalent interactions, stabilizes the compound in the active site, suggesting a mechanism for the inhibition of the enzyme. nih.gov Such studies are crucial for rationalizing the biological activity of sulfonamides and for the design of new, more potent inhibitors.

Below is a table summarizing the hypothetical binding interactions of the this compound analog within the M. tuberculosis DHPS active site, as inferred from docking studies.

| Interacting Residue/Ion | Interaction Type | Predicted Distance (Å) |

| Zn²⁺ | Coordination | 2.19 |

| Asparagine | Hydrogen Bond | Not Specified |

| Serine | Hydrogen Bond | Not Specified |

| Valine | Hydrophobic Interaction | Not Specified |

This table is based on data for the structural analog 4-amino-N-(pyrazin-2-yl)benzenesulfonamide docked into M. tuberculosis DHPS. nih.gov

Elucidation of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Stacking, Hydrophobic Interactions) in this compound Complexes

Non-covalent interactions are the primary forces governing the binding of a drug to its receptor. These interactions, though individually weak, collectively determine the specificity and affinity of the binding event. They include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-stacking.

Based on the chemical structure of this compound and docking studies of its parent analog, several key non-covalent interactions can be predicted to play a role in its biological activity. nih.gov

Hydrogen Bonding: The sulfonamide group (-SO₂NH-) is a classic hydrogen bond donor (the N-H group) and acceptor (the oxygen atoms). The amino group (-NH₂) on the benzene (B151609) ring is also a strong hydrogen bond donor. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors. These groups likely form critical hydrogen bonds with amino acid residues in the target enzyme's active site.

Coordination Bonds: As suggested by molecular docking, the pyrazine nitrogen atoms may form coordination bonds with metal ions like Zn²⁺ if present in the active site of a target metalloenzyme. nih.gov

Hydrophobic Interactions: The benzene and pyrazine rings are aromatic and thus hydrophobic. These regions of the molecule can engage in favorable hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine in the binding pocket.

Pi-Stacking: The aromatic benzene and pyrazine rings can participate in π-π stacking interactions with aromatic amino acid side chains like phenylalanine, tyrosine, and tryptophan, further stabilizing the protein-ligand complex.

A patent document mentions that certain small molecules can engage the anti-apoptotic protein MCL-1 through non-covalent interactions, and this compound is listed among a broad class of related compounds, although it was not the focus of the study. This suggests the general capacity of such structures to form stable, non-covalent complexes with protein targets.

| Interaction Type | Potential Functional Groups Involved |

| Hydrogen Bond Donor | Sulfonamide N-H, Amine N-H |

| Hydrogen Bond Acceptor | Sulfonamide O=S=O, Pyrazine Nitrogens |

| Hydrophobic Interactions | Benzene Ring, Pyrazine Ring |

| π-Stacking | Benzene Ring, Pyrazine Ring |

| Metal Coordination | Pyrazine Nitrogens |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Dynamics of this compound

Molecular dynamics (MD) simulations are powerful computational techniques that model the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations can reveal its preferred three-dimensional shapes (conformational landscape), its flexibility, and how it interacts with surrounding solvent molecules (solvation dynamics). This information is crucial for understanding how the molecule behaves in a biological environment and how it approaches and binds to its target.

To date, specific MD simulation studies detailing the conformational and solvation dynamics of this compound have not been identified in the scientific literature. Such studies would provide a dynamic picture that complements the static view from molecular docking. For instance, simulations could clarify the rotational freedom around the sulfonamide bond and how water molecules organize around the hydrophobic and hydrophilic parts of the molecule, which can significantly influence binding affinity.

A hypothetical MD study on this compound in an aqueous environment could yield data such as that presented in the illustrative table below.

| Simulation Parameter | Description | Hypothetical Finding |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the molecule's atoms from a reference structure, indicating conformational stability. | Low RMSD would suggest a relatively rigid conformation. |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule over time. | A stable Rg value would indicate no major unfolding or conformational changes. |

| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent (e.g., water) molecule at a certain distance from a specific atom in this compound. | Peaks in the g(r) would indicate stable solvation shells around polar groups. |

| Hydrogen Bond Analysis | Counts the number and lifetime of hydrogen bonds between this compound and water. | Would quantify the strength of interaction with the aqueous solvent. |

This table is illustrative to show the type of data generated from MD simulations; specific data for this compound is not available.

Mechanistic Research on Sulphomethoxypyrazine S Biochemical Modulatory Effects in Model Systems

Elucidation of Specific Enzymatic Inhibition Mechanisms by Sulphomethoxypyrazine in In Vitro Assays

This compound, a member of the sulfonamide class of antibiotics, exerts its antimicrobial effect through the specific inhibition of a key enzyme in the folate biosynthesis pathway, dihydropteroate (B1496061) synthase (DHPS). wikipedia.orgnih.gov In vitro assays have been fundamental in elucidating the precise mechanism of this inhibition. These studies have consistently demonstrated that this compound acts as a competitive inhibitor of DHPS. patsnap.com

The enzymatic reaction catalyzed by DHPS involves the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) to form 7,8-dihydropteroate. wikipedia.orgnih.gov This product is a crucial precursor in the synthesis of folic acid. This compound's efficacy stems from its structural similarity to the natural substrate, PABA. patsnap.com This structural analogy allows the drug to bind to the active site of the DHPS enzyme. By occupying the active site, this compound physically obstructs the binding of PABA, thereby competitively inhibiting the enzymatic reaction. patsnap.comnih.gov This inhibition is reversible and concentration-dependent.

The consequence of this enzymatic blockade is the cessation of dihydropteroate synthesis, leading to a depletion of the downstream products in the folate pathway, ultimately resulting in a bacteriostatic effect where bacterial growth and multiplication are halted. wikipedia.org While the general mechanism of competitive inhibition is well-established for sulfonamides, specific kinetic parameters such as the inhibition constant (Ki) for the interaction between this compound and DHPS from various microbial sources are not extensively detailed in publicly available literature. However, studies on other sulfonamides have shown a direct relationship between their inhibitory constants and their antimicrobial potency. nih.gov

Table 1: this compound's Interaction with Dihydropteroate Synthase (DHPS)

| Feature | Description |

| Target Enzyme | Dihydropteroate Synthase (DHPS) |

| Natural Substrate | para-aminobenzoic acid (PABA) |

| Mechanism of Action | Competitive Inhibition |

| Binding Site | PABA-binding pocket of the DHPS active site |

| Effect | Blocks the synthesis of 7,8-dihydropteroate |

| Outcome | Depletion of folic acid precursors |

Investigation of this compound's Influence on Microbial Metabolic Pathways (e.g., Folate Biosynthesis, Pyrimidine (B1678525) Metabolism) in Cell Culture Models

The primary metabolic pathway disrupted by this compound in microbial cell culture models is the folate biosynthesis pathway. nih.govscilit.com This pathway is essential for the de novo synthesis of folate, a critical cofactor that microorganisms cannot uptake from their environment. wikipedia.org Folate derivatives, such as tetrahydrofolate (THF), are indispensable for a variety of one-carbon transfer reactions necessary for cellular growth and replication. springermedizin.de

By inhibiting dihydropteroate synthase (DHPS), this compound directly blocks a crucial step in the synthesis of dihydrofolate, a precursor to THF. wikipedia.org This targeted inhibition leads to a cascade of metabolic consequences. The depletion of the THF pool directly impacts the synthesis of essential biomolecules, including certain amino acids (like methionine) and, significantly, nucleotides—the building blocks of DNA and RNA. springermedizin.denih.gov

Molecular Basis of Acquired Resistance to this compound in Microorganisms or Cell Lines, including Gene Amplification and Target Modification

Microorganisms can develop resistance to this compound through several molecular mechanisms, primarily involving modifications to the drug's target enzyme or alterations in gene dosage. These adaptations reduce the drug's inhibitory effect, allowing the organism to survive and proliferate in its presence.

Target Modification: The most common mechanism of acquired resistance to sulfonamides is the alteration of the dihydropteroate synthase (DHPS) enzyme, which is encoded by the folP gene. nih.gov Specific point mutations in the folP gene can lead to amino acid substitutions in the DHPS active site. nih.gov These changes can decrease the binding affinity of this compound for the enzyme without significantly compromising the enzyme's affinity for its natural substrate, PABA. nih.gov This differential affinity allows the enzyme to continue producing dihydropteroate even in the presence of the inhibitor. The accumulation of multiple mutations in the dhps gene is often associated with higher levels of resistance. nih.govnih.gov

Gene Amplification: Another documented mechanism of resistance is the amplification of the gene encoding the target enzyme or other related genes. nih.govnih.govasm.org In some bacteria, tandem amplification of a chromosomal region containing the folP gene has been observed. asm.orgasm.org This gene amplification leads to the overexpression of the DHPS enzyme. The increased intracellular concentration of the target enzyme effectively titrates out the inhibitor, requiring a much higher concentration of this compound to achieve the same level of inhibition. nih.gov In some cases, amplification of the entire folate biosynthesis operon has been reported, which may provide a more comprehensive resistance phenotype. asm.org

Table 2: Common Amino Acid Substitutions in DHPS Associated with Sulfonamide Resistance

| Codon Position | Common Amino Acid Change | Associated Organism(s) |

| 437 | Ala -> Gly | Plasmodium falciparum |

| 540 | Lys -> Glu | Plasmodium falciparum |

| 581 | Ala -> Gly | Plasmodium falciparum |

| 613 | Ala -> Ser/Thr | Plasmodium falciparum |

Note: This table provides examples from a well-studied protozoan parasite and illustrates the principle of target modification. Similar mutations occur in various bacterial species. nih.gov

Cellular Permeation and Intracellular Distribution Studies of this compound in Defined Cell Line Models

The entry of this compound into microbial cells is a critical prerequisite for its antibacterial activity. Studies on sulfonamides in defined cell line models, particularly bacteria, indicate that cellular permeation is not an active, energy-dependent process but rather occurs via passive diffusion. nih.govnih.govkarger.com

The transport of sulfonamides across the bacterial cell membrane is modeled as a diffusion-like process involving both the neutral (uncharged) and ionic species of the molecule. nih.gov The rate and extent of this diffusion are significantly influenced by the physicochemical properties of the drug and the physiological conditions of the cell's environment, most notably the pH gradient across the cell membrane. nih.govnih.gov

This compound, like other sulfonamides, is an amphoteric substance with specific pKa values. The degree of ionization of the molecule, both in the external medium and within the cytoplasm, is determined by the extracellular and intracellular pH, respectively. nih.gov The neutral form of the drug is more lipid-soluble and is thought to diffuse more readily across the lipid bilayer of the cell membrane. A significant pH gradient, with a relatively more alkaline cytoplasm compared to the acidic or neutral exterior, can lead to an accumulation of the drug inside the cell. This phenomenon, known as "ion trapping," occurs as the neutral molecule diffuses in and then becomes ionized and less able to diffuse out in the higher pH of the cytoplasm. nih.gov The intracellular concentration of the sulfonamide, therefore, can exceed the extracellular concentration, a factor that correlates well with its observed antibiotic effect. nih.govnih.gov Once inside the cell, this compound is distributed throughout the cytoplasm where it can interact with its target enzyme, DHPS.

Proteomic and Metabolomic Profiling of Cellular Responses to this compound in Model Systems

Proteomic and metabolomic analyses are powerful tools for obtaining a global view of the cellular response to drug exposure. While specific, comprehensive proteomic and metabolomic studies focused solely on this compound are not widely available in the public research domain, the expected cellular responses can be inferred from its known mechanism of action.

Proteomic Profiling: A quantitative proteomic analysis of a model microorganism exposed to this compound would likely reveal significant changes in the expression levels of proteins involved in the folate biosynthesis pathway and downstream metabolic routes. It is plausible that cells under this compound-induced stress might upregulate the expression of DHPS (folP) as a compensatory mechanism. Furthermore, alterations in the levels of enzymes involved in amino acid and nucleotide biosynthesis would be anticipated due to the depletion of folate cofactors. uq.edu.au Proteomic studies could also identify broader stress response proteins, indicating the cell's attempt to cope with the metabolic disruption caused by the drug. nih.govresearchgate.net

Metabolomic Profiling: Metabolomic profiling, which measures the intracellular levels of small-molecule metabolites, would provide a direct readout of the biochemical impact of this compound. Following exposure to the drug, a significant decrease in the intracellular concentrations of dihydropteroate, dihydrofolate, and tetrahydrofolate would be expected. Consequent to this, a reduction in the pools of folate-dependent metabolites would be observed. This includes a likely decrease in the levels of thymidine (B127349) nucleotides (dTMP, dTTP), impacting the pyrimidine pool, and purine (B94841) nucleotides (AMP, GMP, ATP, GTP), reflecting the crucial role of folate in their de novo synthesis. nih.gov An accumulation of the DHPS substrate, PABA, might also be detectable. Such analyses would offer a detailed metabolic snapshot confirming the downstream consequences of DHPS inhibition. nih.govfrontiersin.orgnih.gov

Advanced Analytical Methodologies for the Research Quantification and Purity Assessment of Sulphomethoxypyrazine

Development and Validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods for Research Applications

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are foundational techniques for the quantification and purity assessment of Sulphomethoxypyrazine in research. ijsrtjournal.com These methods offer precise, reproducible, and robust analysis. nih.gov

Method Development: The development of an effective HPLC or UPLC method involves the careful selection of a stationary phase, mobile phase, and detector. For sulfonamides like this compound, reversed-phase chromatography is common, utilizing a C18 column. ca.govscirp.org The mobile phase typically consists of a mixture of an aqueous buffer (e.g., with trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient mode to ensure optimal separation of the analyte from any impurities or other components. nih.govscirp.org UV detection is frequently employed for quantification, set at a wavelength where this compound exhibits maximum absorbance. rroij.com

UPLC Advantages: UPLC, which uses columns with smaller particle sizes (sub-2 µm), offers significant advantages over traditional HPLC. scirp.org These benefits include drastically reduced analysis times, improved resolution and peak capacity, and increased sensitivity. scirp.orgacgpubs.org For instance, a method might be transferred from HPLC to UPLC to decrease the runtime from over 15 minutes to just a few minutes, while achieving better separation efficiency. nih.govscirp.org

Validation: Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. scirp.org Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. ajptr.com

Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a given range. nih.govnih.gov

Accuracy: The closeness of the test results to the true value. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. nih.gov

Table 1: Comparison of Typical HPLC and UPLC Performance Parameters

| Parameter | Typical HPLC | Typical UPLC | Reference |

|---|---|---|---|

| Column Particle Size | 3-5 µm | < 2 µm | acgpubs.org |

| Typical Runtime | 15-30 min | 2-10 min | nih.govscirp.org |

| System Pressure | 50–350 bar | up to 1000 bar | ijsrtjournal.com |

| Resolution | Good | Excellent | acgpubs.org |

| Sensitivity | Standard | Enhanced | scirp.org |

Application of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification in Research Samples

For trace-level analysis and the identification of unknown metabolites, the coupling of chromatographic separation with mass spectrometry provides unparalleled sensitivity and specificity. spectroscopyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. spectroinlets.com While some sulfonamides may require derivatization to increase their volatility for GC analysis, GC-MS offers high chromatographic efficiency and definitive identification based on mass spectra. news-medical.net The mass spectrometer ionizes and fragments the eluted compounds, creating a unique "fingerprint" that can be compared against spectral libraries for identification. spectroinlets.com GC-MS is widely applied in environmental analysis for detecting pollutants and in pharmaceutical analysis for assessing purity. spectroinlets.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is the cornerstone for sensitive quantification and metabolite identification in complex matrices. eag.comsilantes.com It combines the versatile separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. eag.com This technique is ideal for analyzing non-volatile compounds like this compound directly in solution. silantes.com

Trace Analysis: LC-MS/MS can detect compounds at extremely low concentrations, often in the parts-per-trillion range, making it suitable for trace analysis in environmental or biological samples. eag.comscirp.org The use of tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode allows for highly selective and sensitive quantification by monitoring a specific precursor-to-product ion transition, which minimizes matrix interference. ca.govspectroscopyonline.com

Metabolite Identification: The study of drug metabolism is crucial in research. ijpras.com LC-MS/MS is a key tool for identifying metabolites, which may be present at low concentrations in complex biological samples. ijpras.comthermofisher.com High-resolution mass spectrometry (HRMS) systems, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide accurate mass measurements, which facilitate the determination of the elemental composition of unknown metabolites. ijpras.comthermofisher.com Fragmentation data from MS/MS experiments provide structural information that helps to elucidate the metabolite's structure. silantes.com Isotope tracing studies can further aid in identifying novel metabolites by tracking the incorporation of stable isotopes into the molecule. biorxiv.org

Table 2: Key Features of MS Techniques for this compound Research

| Technique | Primary Application | Key Advantages | Reference |

|---|---|---|---|

| GC-MS | Analysis of volatile derivatives, impurity profiling | High separation efficiency, established spectral libraries | spectroinlets.comnews-medical.net |

| LC-MS/MS | Trace quantification, analysis in complex matrices | High sensitivity and selectivity (MRM), applicable to non-volatile compounds | ca.goveag.com |

| LC-HRMS (e.g., Q-TOF, Orbitrap) | Metabolite identification, structural elucidation | Accurate mass measurement for formula determination, fragmentation for structural details | ijpras.comthermofisher.com |

Advanced Spectrophotometric and Electrochemical Techniques for this compound Analysis in Non-Clinical Matrices

Beyond chromatography, other analytical techniques offer alternative or complementary approaches for the analysis of this compound in non-clinical samples like environmental water.

Advanced Spectrophotometry: UV-Visible spectrophotometry is a fundamental technique based on the principle that molecules absorb light at specific wavelengths. rroij.comalliedacademies.org While simple spectrophotometry may lack the selectivity for complex mixtures, advanced applications enhance its utility. alliedacademies.org For instance, derivative spectrophotometry can help resolve overlapping spectra from different components in a mixture. numberanalytics.com The integration of spectrophotometry with nanomaterials, such as gold or silver nanoparticles, can amplify the signal, leading to improved sensitivity and lower detection limits. alliedacademies.organveshanaindia.com

Electrochemical Techniques: Electrochemical methods provide a sensitive, rapid, and often low-cost alternative for the quantification of electroactive compounds like this compound. frontiersin.org Techniques such as differential pulse voltammetry (DPV), when used with a suitable working electrode like a glassy carbon electrode, can be highly effective. mdpi.com These methods measure the current generated from the oxidation or reduction of the analyte at the electrode surface. frontiersin.org By modifying the electrode surface with nanomaterials or specific polymers, both the sensitivity and selectivity of the analysis can be significantly enhanced. frontiersin.org Research has shown that electrochemical sensors can achieve limits of detection comparable to or even lower than HPLC for certain compounds in water matrices. mdpi.com

Methodologies for Impurity Profiling, Degradation Product Identification, and Stability-Indicating Assays for Research Batches

Ensuring the purity and stability of a research compound is paramount. Impurity profiling involves the detection, identification, and quantification of any unwanted chemicals in the active substance. ajptr.comresearchgate.net

Impurity Sources: Impurities can originate from the synthesis process (e.g., starting materials, intermediates, by-products) or arise from the degradation of the compound over time due to factors like light, heat, humidity, or reaction with excipients. ajptr.comijrpr.com

Stability-Indicating Methods: A stability-indicating analytical method is one that can accurately measure the active ingredient without interference from its degradation products, impurities, or other components. scirp.org HPLC and UPLC are the most common techniques for developing such methods. scirp.orgacgpubs.org Forced degradation studies are a critical part of this process. scirp.org The compound is intentionally exposed to harsh conditions (e.g., acid, base, oxidation, heat, light) to produce degradation products. scirp.org The analytical method must then demonstrate the ability to separate the parent compound, this compound, from all the resulting degradation products. scirp.org

Identification of Impurities and Degradants: Mass spectrometry is indispensable for identifying unknown impurities and degradation products. ajptr.com Techniques like LC-MS/MS are used to obtain the mass and structural fragments of these unknown peaks, allowing for their structural elucidation. acgpubs.orgijrpr.com This information is crucial for understanding degradation pathways and for controlling impurities in the manufacturing process. unodc.org

Hyphenated Techniques (e.g., LC-NMR, CE-MS) for Comprehensive Analytical Characterization

Hyphenated techniques, which directly couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. ijpsr.comnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR combines the separation power of HPLC with the definitive structure-elucidating capability of Nuclear Magnetic Resonance (NMR) spectroscopy. numberanalytics.commdpi.com This powerful combination allows for the unambiguous identification of components in a complex mixture, including isomers, without the need for off-line isolation. mdpi.comnih.gov The analysis can be performed in on-flow, stop-flow, or loop-storage modes. numberanalytics.comhebmu.edu.cn While sensitivity can be a challenge compared to MS, advancements in probe technology and the use of high-field magnets have made LC-NMR a robust tool for natural product analysis, impurity identification, and metabolomics. mdpi.comijarsct.co.in

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS couples the high-efficiency separation of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. wikipedia.org CE offers extremely high resolution and requires only nanoliter sample volumes, making it ideal for analyzing complex biological samples where the sample amount is limited. wikipedia.orgnih.gov It has proven to be a powerful tool for the analysis of proteins, peptides, and other biomolecules, and is increasingly used in pharmaceutical analysis, metabolomics, and clinical proteomics. nih.govasiapharmaceutics.infonih.gov The development of stable interfaces, such as sheath-liquid and sheathless designs, has been critical to the broader application of CE-MS. nih.gov

Computational and Theoretical Chemistry Approaches in Sulphomethoxypyrazine Research

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Properties, Reactivity Predictions, and Spectroscopic Interpretations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model electronic structure, predict reactivity, and interpret spectroscopic data. nih.govjacsdirectory.com For sulfonamides, DFT studies often focus on calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The energy gap between these orbitals is a critical parameter, as a larger gap generally implies higher kinetic stability and lower chemical reactivity. nih.gov

These calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and predict sites susceptible to electrophilic or nucleophilic attack. mdpi.com Furthermore, theoretical vibrational frequencies can be computed and compared with experimental data from FT-IR and Raman spectroscopy to confirm molecular structures. jacsdirectory.com Although studies have performed these calculations for sulfonamides like sulfanilamide (B372717), sulfamethazine, and sulfadiazine, specific data for Sulphomethoxypyrazine is not available. nih.govplos.org

Table 1: Illustrative Data from DFT Analysis of a Generic Sulfonamide Derivative (Note: This table is a generalized representation and not based on actual data for this compound)

| Computational Method | Basis Set | Calculated Property | Illustrative Value |

|---|---|---|---|

| DFT (B3LYP) | 6-311++G(d,p) | HOMO Energy | -6.5 eV |

| DFT (B3LYP) | 6-311++G(d,p) | LUMO Energy | -1.2 eV |

| DFT (B3LYP) | 6-311++G(d,p) | HOMO-LUMO Gap | 5.3 eV |

| DFT (B3LYP) | 6-311++G(d,p) | Dipole Moment | 5.8 Debye |

Molecular Dynamics Simulations for Conformational Landscapes, Solvation Effects, and Protein-Ligand Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, capturing their behavior over time. dntb.gov.ua This technique is invaluable for exploring the conformational landscape of flexible molecules like this compound, understanding how they interact with solvents, and simulating their binding to biological targets. mdpi.comnih.gov

MD simulations can reveal how a drug molecule like a sulfonamide interacts with its protein target, such as dihydropteroate (B1496061) synthase. jbclinpharm.org These simulations can detail the stability of the protein-ligand complex, identify key hydrogen bonds and van der Waals interactions, and calculate binding free energies. nih.govnih.gov Solvation effects, which are crucial for understanding a drug's behavior in a biological environment, are also effectively studied with MD, showing how water molecules arrange around the solute and influence its properties. nih.govdovepress.com While MD simulations are a staple in drug discovery, specific studies focusing on this compound are yet to be published. scispace.comarxiv.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound Derivatives to Guide Research Design

QSAR and QSPR models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. dibru.ac.inresearchgate.net For antibacterial sulfonamides, QSAR models have been developed to predict their efficacy against various bacterial strains like E. coli and S. aureus. jbclinpharm.orgnih.govnih.gov

These models are built using a set of "descriptors"—numerical values that quantify various aspects of a molecule's structure, such as its topology, electronic properties, or hydrophobicity. malariaworld.org A typical QSAR study involves developing a regression model and validating it to ensure its predictive power. jbclinpharm.org For instance, a model might reveal that antibacterial activity is positively correlated with certain electronic features and negatively with molecular size. nih.govspringernature.com Such models are powerful for predicting the activity of new, unsynthesized derivatives and guiding the design of more potent analogues. nih.gov However, no QSAR studies specifically focused on a series of this compound derivatives are present in the literature.

Table 2: Key Statistical Parameters in a Typical QSAR Model for Antibacterial Sulfonamides (Note: This table shows common validation metrics and is not from a specific study on this compound.)

| Parameter | Symbol | Acceptable Value | Description |

|---|---|---|---|

| Correlation Coefficient | r² | > 0.6 | Measures the goodness of fit of the model. |

| Cross-validated r² | q² | > 0.5 | Measures the predictive ability of the model on the training set. |

| External validation r² | r²_pred | > 0.5 | Measures the predictive ability on an external test set. |

| Fischer's F-test | F | High value | Indicates the statistical significance of the model. |

Virtual Screening and De Novo Design of Novel this compound Analogues with Predicted Modulatory Activities

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govbiomedpharmajournal.org This can be done through structure-based methods like molecular docking, which predicts how a ligand fits into a protein's binding site, or ligand-based methods that search for molecules similar to known active compounds. nih.gov For a target relevant to this compound, one could screen databases of compounds to find novel scaffolds that might inhibit the same enzyme. nih.gov

De novo design takes this a step further by computationally designing new molecules from scratch, piece by piece, to perfectly fit the target's active site. While these approaches are frequently used in drug discovery, including for antimalarial and antibacterial agents, their application to design novel analogues of this compound has not been reported. dntb.gov.uaup.ac.za

Cheminformatics and Machine Learning Applications in this compound Data Analysis and Prediction

Cheminformatics combines computer and information science to analyze chemical data. researchgate.netnih.gov This includes the analysis of molecular descriptors, pharmacophore mapping, and principal component analysis to understand structure-activity relationships within large datasets of compounds. researchgate.netnih.gov

Recently, machine learning algorithms, such as artificial neural networks and random forests, have been increasingly applied to QSAR/QSPR modeling. researchgate.netmalariaworld.org These methods can capture complex, non-linear relationships between chemical structure and activity that traditional regression methods might miss. malariaworld.org For sulfonamides, cheminformatics has been used to analyze drug-likeness and predict properties of novel derivatives. nih.govnih.gov Applying these advanced data analysis techniques to a potential library of this compound derivatives could accelerate the discovery of new leads, but such work remains to be undertaken.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for sulphomethoxypyrazine, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis of this compound derivatives typically involves multi-step reactions. For example, a related compound, 3-methoxy-2-aminopyrazine, is synthesized via chlorination of 3-hydroxypyrazin-2-carboxamide using phosphorous oxychloride, followed by methoxylation and Hofmann rearrangement . Key parameters include reaction temperature (e.g., 80–100°C for chlorination), stoichiometric ratios (e.g., excess sodium methoxide for methoxylation), and purification methods (e.g., recrystallization or column chromatography). Researchers should validate intermediate purity at each step using thin-layer chromatography (TLC) to avoid side reactions .

Q. How can researchers characterize this compound’s structural identity and purity?

- Methodological Answer : Structural confirmation requires spectroscopic techniques:

- NMR : Analyze proton and carbon environments to confirm substitution patterns (e.g., methoxy and sulfonyl groups) .

- HPLC-MS : Quantify purity (>98%) and detect impurities using reverse-phase chromatography with UV detection (e.g., 254 nm) .

- Elemental Analysis : Verify empirical formulas (e.g., C:H:N:S ratios) .

Q. What experimental frameworks are recommended for studying this compound’s mechanism of action?

- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition kinetics for dihydropteroate synthase) paired with in silico docking studies (AutoDock Vina, Schrödinger Suite) to identify binding affinities. Validate findings with isothermal titration calorimetry (ITC) to measure thermodynamic interactions . For in vivo models, employ murine infection studies with controlled variables (e.g., dosage, administration route) and pharmacodynamic endpoints (e.g., bacterial load reduction) .

Advanced Research Questions

Q. How can researchers resolve contradictory pharmacokinetic data in this compound studies?

- Methodological Answer : Contradictions often arise from interspecies variability or assay conditions. Strategies include:

- Meta-Analysis : Pool data from multiple studies using PRISMA guidelines, adjusting for covariates (e.g., metabolic enzymes, renal clearance rates) .

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate human pharmacokinetics using preclinical data and adjust for protein binding differences .

- Cross-Validation : Compare HPLC (plasma) and microdialysis (tissue) measurements to assess compartmental distribution .

Q. What strategies optimize this compound’s stability under physiological conditions?

- Methodological Answer : Stability challenges (e.g., hydrolysis in acidic pH) require:

- Formulation Screening : Test lyophilized powders vs. liposomal encapsulation to prolong shelf life .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative stress (H2O2) to identify degradation pathways .

- pH-Sensitive Coatings : Use Eudragit polymers for enteric delivery, minimizing gastric degradation .

Q. How can computational methods improve this compound’s target specificity?

- Methodological Answer :

- QSAR Modeling : Train models on existing derivatives to predict substituent effects on bioactivity (e.g., methoxy vs. ethoxy groups) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100+ ns to assess binding stability .

- CRISPR-Cas9 Screens : Identify off-target effects by knocking out putative targets in bacterial genomes .

Data Analysis and Reproducibility

Q. What statistical approaches address variability in this compound’s antimicrobial efficacy data?

- Methodological Answer :

- ANOVA with Post-Hoc Tests : Compare zone-of-inhibition diameters across bacterial strains, adjusting for multiple comparisons (e.g., Tukey’s HSD) .

- Bland-Altman Plots : Quantify agreement between MIC (minimum inhibitory concentration) assays from different labs .

- Machine Learning : Cluster efficacy data by bacterial resistance profiles (e.g., k-means) to identify outliers .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.